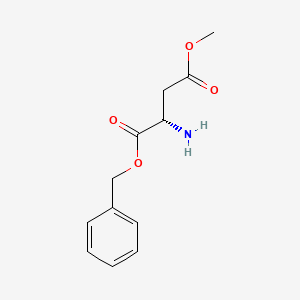

(S)-1-benzyl 4-methyl 2-aminosuccinate

Description

(S)-1-Benzyl 4-methyl 2-aminosuccinate is a chiral compound featuring an (S)-configured amino group at the C2 position, a benzyl ester at C1, and a methyl ester at C2. Its molecular structure (C₁₂H₁₅NO₄) integrates both aromatic and aliphatic ester functionalities, enabling diverse reactivity and applications in medicinal chemistry, particularly as a precursor for neurotransmitter analogs or enzyme inhibitors. The compound is synthesized via a multi-step protocol involving Boc-protected amino acids (e.g., Boc-L-glutamic acid 1-benzyl ester), coupling reactions, and catalytic hydrogenation for deprotection, achieving yields up to 96% . Its biological relevance is highlighted in studies targeting N-methyl-D-aspartate receptors (NMDARs), where structural analogs modulate receptor activity .

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

1-O-benzyl 4-O-methyl (2S)-2-aminobutanedioate |

InChI |

InChI=1S/C12H15NO4/c1-16-11(14)7-10(13)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3/t10-/m0/s1 |

InChI Key |

RCFYCRQHTGZCGE-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N |

Canonical SMILES |

COC(=O)CC(C(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 4-methyl (2S)-2-aminobutanedioate typically involves the reaction of benzylamine with a suitable precursor such as 4-methyl-2-oxobutanedioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 1-benzyl 4-methyl (2S)-2-aminobutanedioate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

1-benzyl 4-methyl (2S)-2-aminobutanedioate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted compounds. These products can be further utilized in different applications, including pharmaceuticals and chemical synthesis .

Scientific Research Applications

1-benzyl 4-methyl (2S)-2-aminobutanedioate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

Mechanism of Action

The mechanism of action of 1-benzyl 4-methyl (2S)-2-aminobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- 2-Aminoanilinium 4-methylbenzenesulfonate lacks chirality and ester functionalities, favoring ionic interactions in crystallographic frameworks .

Physicochemical Properties

- Solubility: The benzyl group in the target compound reduces aqueous solubility compared to sulfonate-containing analogs like 2-Aminoanilinium 4-methylbenzenesulfonate, which exhibits high polarity .

- Thermal Stability: Crystallographic data for 2-Aminoanilinium 4-methylbenzenesulfonate reveal planar sulfonate groups (O13—S11—O11 angle: 111.59°) and rigid molecular packing, suggesting higher thermal stability than ester-based analogs .

Similarity to Database Compounds

Per , compounds with >0.93 structural similarity to (S)-Methyl 4-(1-aminoethyl)benzoate include:

4-(1-Aminoethyl)benzoic acid (CAS 222714-36-5, similarity 0.95)

Methyl 4-(1-nitroethyl)benzoate (CAS 222714-38-7, similarity 0.94)

These analogs lack the dual ester configuration of (S)-1-benzyl 4-methyl 2-aminosuccinate, limiting their utility in stereoselective synthesis .

Research Findings and Implications

- Synthetic Efficiency: The target compound’s high yield (96%) under hydrogenation conditions surpasses the 83% yield of (S)-Methyl 4-(1-aminoethyl)benzoate, emphasizing scalability .

- Biological Specificity : Unlike sulfonate derivatives, the target’s ester groups and chirality enable precise NMDAR interactions, making it a candidate for neurodegenerative disease research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.